

# 8-Amino-7-oxononanoic acid hydrochloride CAS number and synonyms

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## Compound of Interest

Compound Name: *8-Amino-7-oxononanoic acid*  
*hydrochloride*

Cat. No.: *B10767153*

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## A Technical Guide to 8-Amino-7-oxononanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **8-Amino-7-oxononanoic acid hydrochloride**, a key intermediate in the biosynthesis of biotin (Vitamin B7). It covers its chemical identity, physical properties, biological role, and relevant experimental methodologies.

## Chemical Identity and Properties

8-Amino-7-oxononanoic acid, often abbreviated as AON or KAPA, is a crucial biomolecule. It is commercially available primarily as its hydrochloride salt in two forms: a racemic mixture and the stereospecific (8S)-enantiomer. The (8S) form is the biologically active vitamers in the biotin synthesis pathway<sup>[1][2]</sup>.

## Synonyms and Identifiers

The compound is known by several names, which are summarized below.

Form	Common Synonyms
Racemic	(±)8-Amino-7-Oxononanoic Acid hydrochloride, (±)8-KAPA
(8S)-Enantiomer	8(S)-KAPA, 7-keto-8(s)-aminopelargonic acid
General	8-amino-7-oxo-nonanoic acid, monohydrochloride, 7-Keto-8-aminopelargonic acid (7-KAP)[3][4]

## Physicochemical Data

The quantitative properties of the racemic and (8S)-enantiomer forms of **8-Amino-7-oxononanoic acid hydrochloride** are presented below.

Property	Racemic (±) Form	(8S)-Enantiomer
CAS Number	21286-96-4[1][5]	177408-65-0[2][6]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> • HCl[1]	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> • HCl[2]
Molecular Weight	223.7 g/mol [1]	223.7 g/mol [2]
Purity	≥95%[1]	≥98%[2]
Physical Form	Solid[1]	Crystalline Solid[2]
Solubility	DMSO: 1-10 mg/ml (Sparingly), Ethanol: 0.1-1 mg/ml (Slightly), PBS (pH 7.2): 1-10 mg/ml (Sparingly)[1]	Not specified

Note: The biosynthesized 8(S) form is reported to racemize in culture media in a pH-dependent manner, with higher rates at very low (pH <2), physiological, and basic pH conditions[1].

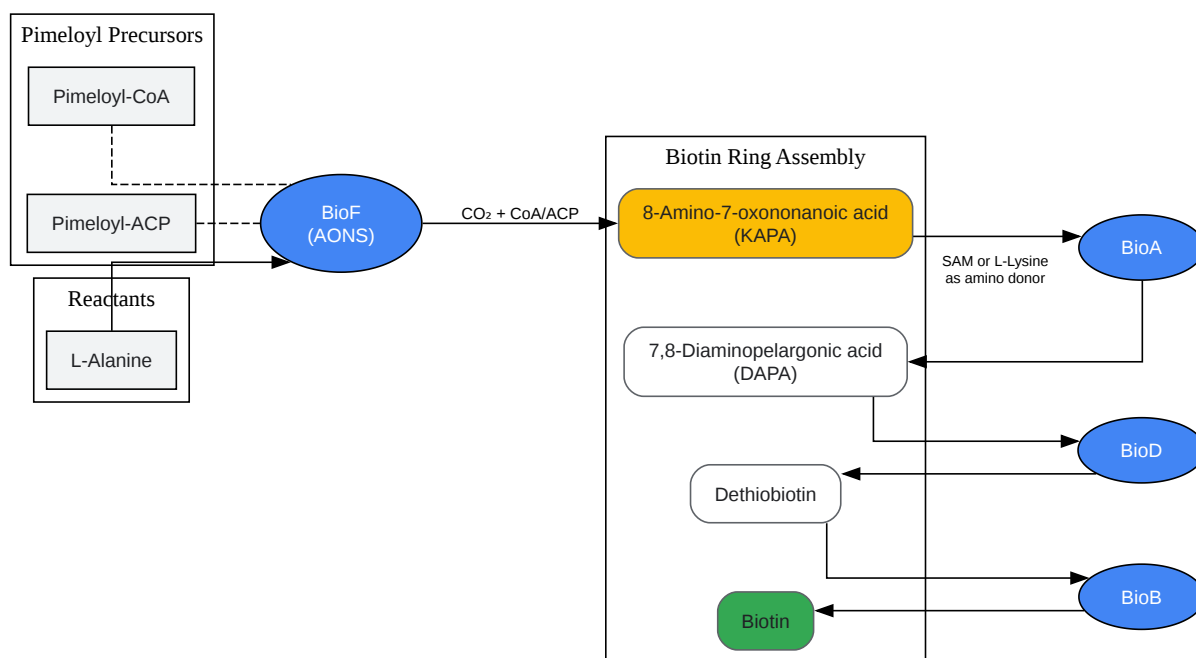
## Role in Biotin Biosynthesis

8-Amino-7-oxononanoic acid is the product of the first committed step in the assembly of the heterocyclic rings of biotin[7][8]. This pathway is essential for archaea, bacteria, plants, and

some fungi, making its enzymes potential targets for novel antimicrobial agents[9].

The synthesis is catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), also known as BioF (EC 2.3.1.47)[9][10]. AONS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that facilitates the decarboxylative condensation of L-alanine with a pimeloyl thioester to form 8(S)-amino-7-oxononanoate[7][8]. The specific pimeloyl donor can vary between species; for instance, *Bacillus subtilis* BioF specifically utilizes pimeloyl-CoA, whereas *Escherichia coli* BioF can use either pimeloyl-CoA or pimeloyl-ACP (acyl carrier protein)[9][10][11].

The pathway proceeds with the transamination of KAPA by 7,8-diaminopelargonic acid (DAPA) synthase (BioA) to form DAPA, a subsequent intermediate in the formation of the biotin rings[12].



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**Figure 1.** The canonical pathway for the biosynthesis of biotin rings.

## Experimental Protocols & Workflows

This section details key experimental methodologies for the synthesis and detection of 8-Amino-7-oxononanoic acid.

## Protocol: Bioassay for AON (KAPA) Detection

This method, adapted from studies on *E. coli*, provides a sensitive bioassay for detecting AON in samples[9].

Objective: To quantitatively or semi-quantitatively measure the concentration of AON (KAPA) using an auxotrophic bacterial strain.

Materials:

- E. coli  $\Delta$ bioF assay strain (auxotrophic for biotin, unable to synthesize KAPA).
- Biotin-free minimal medium agar plates.
- Tetrazolium indicator dye (e.g., 2,3,5-Triphenyltetrazolium chloride).
- Sterile paper disks (6 mm diameter).
- Samples to be tested.
- Positive control (known concentration of AON/KAPA).
- Negative control (buffer/solvent).

Methodology:

- Plate Preparation: Prepare biotin-free minimal medium agar supplemented with the tetrazolium indicator.
- Bacterial Seeding: Seed the agar plates with a lawn of the E. coli  $\Delta$ bioF assay strain.
- Sample Application: Pipette a defined volume of the test sample, positive control, and negative control onto separate sterile paper disks. Allow the disks to absorb the liquid.
- Disk Placement: Place the dried paper disks onto the surface of the seeded agar plates.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
- Result Interpretation: The presence of AON in a sample will diffuse from the disk into the agar, allowing the  $\Delta$ bioF strain to grow in the surrounding area. Bacterial growth reduces the tetrazolium indicator to an insoluble red formazan. The diameter of the red zone of growth around a disk is proportional to the amount of AON applied[9].

**Figure 2.** Workflow for the AON/KAPA bioassay.

## Protocol: Enzymatic Synthesis in Cell-Free Extracts

This protocol describes the in-vitro synthesis of 7-KAP using cell-free extracts from *E. coli* auxotrophs, as demonstrated in early studies of the biotin pathway[4].

Objective: To synthesize 7-KAP enzymatically from its precursors using a crude cell extract containing AONS (BioF).

### Materials:

- *E. coli* strain overexpressing AONS (or a biotin auxotroph that accumulates precursors before the BioF step).
- Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors).
- Reaction buffer (e.g., phosphate buffer, pH 7.2).
- Pimelyl-CoA.
- L-alanine.
- Pyridoxal 5'-phosphate (PLP) cofactor.
- Centrifuge and sonicator.
- Equipment for product identification (e.g., HPLC, mass spectrometry).

### Methodology:

- **Cell Culture:** Grow the selected *E. coli* strain to the mid-log phase. Harvest cells by centrifugation.
- **Extract Preparation:** Resuspend the cell pellet in lysis buffer. Lyse the cells using sonication or a French press on ice.
- **Clarification:** Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.

- **Enzymatic Reaction:** In a reaction vessel, combine the cell-free extract, reaction buffer, pimelyl-CoA, L-alanine, and PLP.
- **Incubation:** Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
- **Reaction Termination:** Stop the reaction, typically by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
- **Analysis:** Centrifuge the terminated reaction to remove precipitated proteins. Analyze the supernatant for the presence of the synthesized 7-KAP using appropriate chromatographic and electrophoretic methods[4].

**Figure 3.** Workflow for cell-free enzymatic synthesis of 7-KAP.

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